molecular formula C13H18N4S B6461714 2-(butylsulfanyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine CAS No. 2548995-17-9

2-(butylsulfanyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine

Cat. No. B6461714
CAS RN: 2548995-17-9
M. Wt: 262.38 g/mol
InChI Key: NBGYIFPIPMLEFT-UHFFFAOYSA-N
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Description

The compound you mentioned is a pyrazine derivative. Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2. It is a symmetrical molecule with point group D2h. Pyrazine is less basic than pyridine, pyridazine and pyrimidine .


Molecular Structure Analysis

The molecular structure of pyrazine is planar and fully conjugated. Pyrazine is a 1,4-diazine, which means it has nitrogen atoms at the 1 and 4 positions in the ring .


Chemical Reactions Analysis

Pyrazine and its derivatives undergo reactions that are characteristic of other azaarenes. One significant reaction is with potassium borohydride to form piperazine-2,5-dione .


Physical And Chemical Properties Analysis

Pyrazine is a colorless solid with a boiling point of 218 °C and a melting point of 105-108 °C .

Mechanism of Action

The mechanism of action of pyrazine derivatives depends on their chemical structure and the functional groups present. They are often used in the synthesis of pharmaceuticals due to their diverse biological activities .

Safety and Hazards

Pyrazine can cause harm if swallowed and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The future research directions could involve the synthesis of new pyrazine derivatives and the exploration of their biological activities. This could lead to the development of new pharmaceuticals .

properties

IUPAC Name

2-butylsulfanyl-3-(3,5-dimethylpyrazol-1-yl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4S/c1-4-5-8-18-13-12(14-6-7-15-13)17-11(3)9-10(2)16-17/h6-7,9H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGYIFPIPMLEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC=CN=C1N2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(butylsulfanyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine

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